

Unveiling the Biological Landscape of Benzylamine Compounds: A Comparative Review

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Compound of Interest

Compound Name:

N-methyl-3(phenoxymethyl)benzylamine

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of the biological effects of benzylamine and its structurally similar compounds. It offers an objective comparison of their performance with alternative compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Benzylamine, a simple aromatic amine, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been extensively investigated for their potential as enzyme inhibitors, antifungal agents, and modulators of neurotransmitter transport, among other therapeutic applications. This guide synthesizes key findings from the literature, presenting a comparative analysis of the biological effects of various benzylamine analogs to aid in future drug discovery and development efforts.

Enzyme Inhibition: A Tale of Two Isoforms and Beyond

Benzylamine and its derivatives have shown significant inhibitory activity against several key enzymes, most notably Monoamine Oxidase (MAO) and 17β -Hydroxysteroid Dehydrogenase Type 3 (17β -HSD3).



Monoamine Oxidase (MAO) Inhibition

MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. Benzylamine-based compounds have been explored as inhibitors of both MAO-A and MAO-B isoforms.

Table 1: Comparative Inhibitory Activity (IC50) of Benzylamine Derivatives against MAO-A and MAO-B

Compound	Target	IC50 (μM)	Reference Compound	IC50 (μM)	Reference
Benzylamine- sulfonamide derivative 4i	МАО-В	0.041 ± 0.001	Selegiline	-	
Benzylamine- sulfonamide derivative 4t	МАО-В	0.065 ± 0.002	Selegiline	-	[1]
Benzyloxy- derived chalcone BB4	МАО-В	0.062	Lazabemide	0.11	
Benzyloxy- derived chalcone BB2	МАО-В	0.093	Pargyline	0.14	[2]
4-(2- Methyloxazol- 4- yl)benzenesul fonamide	МАО-В	3.47 ± 0.31	Curcumin	2.56 ± 0.21	[3]
4-(2- Methyloxazol- 4- yl)benzenesul fonamide	MAO-A	43.3 ± 7.12	Toloxatone	3.92	[3]



17 β -Hydroxysteroid Dehydrogenase Type 3 (17 β -HSD3) Inhibition

 17β -HSD3 is a critical enzyme in the biosynthesis of testosterone and represents a promising target for the treatment of prostate cancer.[4] Several substituted aryl benzylamines have been identified as potent and selective inhibitors of this enzyme.

Table 2: Inhibitory Activity (IC50) of Substituted Aryl Benzylamine Derivatives against 17β-HSD3

Commonwel	1050 (~M)	Reference	1050 (-14)	Deference
Compound	IC50 (nM)	Compound	IC50 (nM)	Reference
N-(2-((2-(4- chlorophenoxy)p henylamino)meth yl)phenyl)acetam ide	900	STX2171	200	[4]
Compound 29	76	-	-	[5][6]
Compound 30	74	-	-	[5][6]
S-(+)-enantiomer 32	370	-	-	[5][6]

Antifungal Activity: Disrupting the Fungal Cell Membrane

Benzylamine derivatives, particularly butenafine, have demonstrated potent antifungal activity by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[7] This inhibition leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, ultimately causing cell death.

Table 3: Comparative Antifungal Activity (MIC) of Benzylamine Derivatives



Compound Class	Organism	MIC Range (μg/mL)	Reference Compound	MIC Range (μg/mL)	Reference
Novel Benzylamine s	Yarrowia lipolytica	0.8 - 6	Terbinafine	12.5	[8]
Novel Benzylamine s	Yarrowia lipolytica	0.8 - 6	Clotrimazole	0.8	[8]
Benzyl bromide derivatives	Candida albicans	0.25	-	-	[9]
Terbinafine	Dermatophyt es	0.001 - 0.05	Azole derivatives	0.1 - >10	[7]

Inhibition of Catecholamine Uptake

Certain benzylamine analogs have been shown to inhibit the uptake of catecholamines, such as norepinephrine and dopamine, in the brain. This activity is associated with potential antidepressant and central nervous system stimulant effects. High potency for norepinephrine transport inhibition is associated with a (2-chloroethyl) moiety, a tertiary amino center, and ortho substitution on the aromatic ring.[10]

Table 4: Inhibitory Activity (IC50) of Benzylamine Analogues on Catecholamine Uptake

Compound	Target	I50 (μM)	Reference
N-(2-chloroethyl)-N- ethyl-2- methylbenzylamine	Norepinephrine (cortex)	Lower than Dopamine	[10]
N-(2-chloroethyl)-N- ethyl-2- methylbenzylamine	Dopamine (striatum)	Higher than Norepinephrine	[10]



Experimental Protocols Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Protocol)

This protocol outlines a luminescent method for measuring MAO activity.

- Reagent Preparation: Prepare the 4X MAO Substrate solution by diluting the resuspended substrate with MAO Reaction Buffer to a final concentration of 160μM for MAO-A or 16μM for MAO-B.[11]
- Assay Setup: In a 96-well plate, add 12.5µl of the 4X MAO Substrate solution and 12.5µl of the 4X test compound to each well. For control wells without a test compound, add MAO Reaction Buffer.[11]
- Enzyme Reaction: Initiate the reaction by adding 25µl of 2X MAO enzyme solution to each well. For negative controls, add MAO Reaction Buffer instead of the enzyme solution.[11]
- Incubation: Incubate the plate at room temperature for 1 hour.[11]
- Detection: Add 50µl of reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.[11]
- Measurement: After a 20-minute incubation at room temperature to stabilize the signal, measure the luminescence using a plate-reading luminometer.[11]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of antifungal compounds.

- Inoculum Preparation: Prepare a fungal cell suspension in RPMI-1640 medium to a final concentration of 2 x 10³ cells/mL for Candida albicans or 1 x 10⁴ cells/mL for Cryptococcus neoformans.[12]
- Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate to a final volume of 50 μL per well.[12]



- Inoculation: Add 50 µL of the adjusted fungal inoculum to each well. Include a drug-free growth control and a sterile medium blank.[12]
- Incubation: Incubate the plates at 35°C for 24-48 hours.[13]
- MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, the MIC is read at 50% growth inhibition. For amphotericin B and for filamentous fungi, the MIC is the lowest concentration with 100% growth inhibition.
 [13] The absorbance can be read at 530 nm for fungi.[9]

Norepinephrine Transporter Uptake Assay (Radiolabeled Method)

This assay measures the ability of compounds to inhibit the uptake of norepinephrine by cells expressing the norepinephrine transporter (NET).

- Cell Culture: Culture cells stably expressing NET (e.g., SK-N-SH neuroblastoma cells) in appropriate media.[14]
- Assay Preparation: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
- Compound Incubation: Add the test compounds at various concentrations to the cells and incubate for a predetermined time (e.g., 10 minutes) at 37°C.
- Radiolabeled Substrate Addition: Add a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE) to the wells and incubate for a short period (e.g., 10-20 minutes) to allow for uptake.[14]
- Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
- Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
- Data Analysis: Calculate the percent inhibition of [3H]NE uptake at each concentration of the test compound and determine the IC50 value.





17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) **Inhibition Assay**

This assay determines the inhibitory effect of compounds on the enzymatic activity of 17β-HSD3.

- Cell Culture: Use human 293-EBNA cells stably transfected with 17β-HSD3. Plate 50,000 cells per well in 24-well plates and grow for 48 hours.[4]
- Assay: Add 2-3 nM of [3H]-androstenedione in assay medium to the cells, with or without the test compound, in triplicate.[4]
- Incubation: Incubate the plates at 37°C.[4]
- Extraction: After incubation, extract the steroids from the medium.
- Chromatography: Separate the substrate ([3H]-androstenedione) from the product ([3H]testosterone) using thin-layer chromatography (TLC).
- · Quantification: Quantify the amount of product formed by scintillation counting of the corresponding spot on the TLC plate.
- Data Analysis: Calculate the percent inhibition of testosterone formation at each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows **Ergosterol Biosynthesis Pathway and the Action of Benzylamines**

Benzylamine antifungals, such as butenafine, target squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway. This pathway is essential for the integrity of the fungal cell membrane.





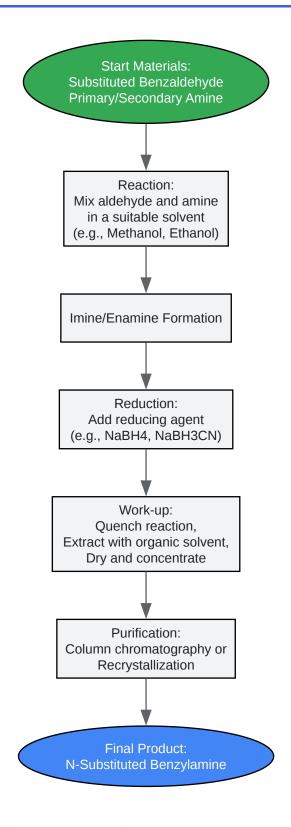
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Caption: Inhibition of squalene epoxidase by benzylamines disrupts ergosterol biosynthesis.

General Experimental Workflow for Synthesis of N-Substituted Benzylamine Derivatives

A common method for the synthesis of N-substituted benzylamines is reductive amination.





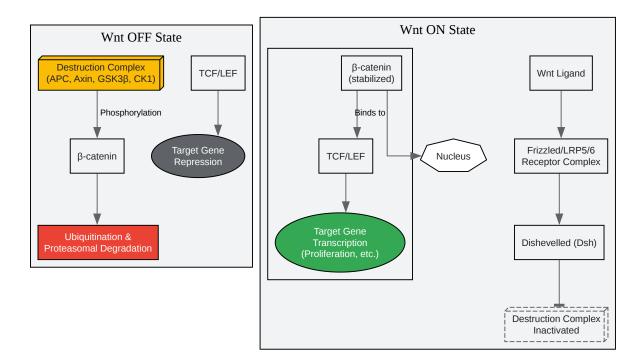
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Caption: Reductive amination workflow for synthesizing N-substituted benzylamines.

Wnt/β-Catenin Signaling Pathway in Cancer



The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers. While direct interactions of simple benzylamine compounds with this pathway are not extensively documented in the reviewed literature, understanding this pathway is crucial for drug development professionals targeting cancer.



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